n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide
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Overview
Description
n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be used in the development of pharmaceuticals due to its potential biological activity.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide can be compared with other similar compounds, such as:
1-Methyl-3-phenylpropylamine: This compound has a similar structure but lacks the sulfonamido and benzamide groups.
N-Methyl-phenethylamine: This compound is structurally similar but differs in the substitution pattern on the benzene ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(N-methylanilino)propyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-28(24-11-6-3-7-12-24)19-8-18-26-25(29)22-13-15-23(16-14-22)27-32(30,31)20-17-21-9-4-2-5-10-21/h2-7,9-17,20,27H,8,18-19H2,1H3,(H,26,29)/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKVKQHZVOYQK-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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